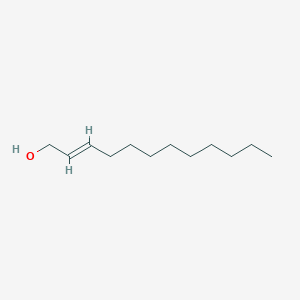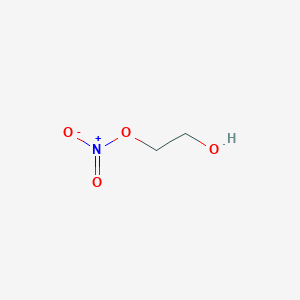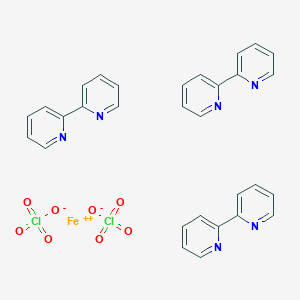![molecular formula C16H28 B106042 tricyclo[8.6.0.02,9]hexadecane CAS No. 18208-94-1](/img/structure/B106042.png)
tricyclo[8.6.0.02,9]hexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tricyclo[8.6.0.02,9]hexadecane is a polycyclic hydrocarbon with the molecular formula C₁₆H₂₈ It is a complex organic compound characterized by its unique structure, which includes multiple fused rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[8.6.0.02,9]hexadecane typically involves the cyclization of specific precursor molecules under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
tricyclo[8.6.0.02,9]hexadecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
tricyclo[8.6.0.02,9]hexadecane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic hydrocarbons and their reactions.
Biology: Research into its biological activity and potential therapeutic uses is ongoing.
Industry: It is used in the synthesis of other complex organic compounds and materials.
Propiedades
Número CAS |
18208-94-1 |
|---|---|
Fórmula molecular |
C16H28 |
Peso molecular |
220.39 g/mol |
Nombre IUPAC |
tricyclo[8.6.0.02,9]hexadecane |
InChI |
InChI=1S/C16H28/c1-2-6-10-14-13(9-5-1)15-11-7-3-4-8-12-16(14)15/h13-16H,1-12H2 |
Clave InChI |
VJCXJWHLSRMECV-UHFFFAOYSA-N |
SMILES |
C1CCCC2C(CC1)C3C2CCCCCC3 |
SMILES canónico |
C1CCCC2C(CC1)C3C2CCCCCC3 |
Sinónimos |
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


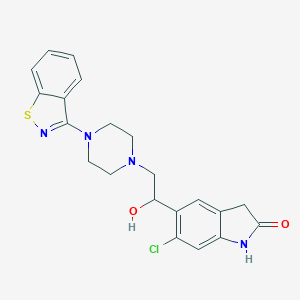
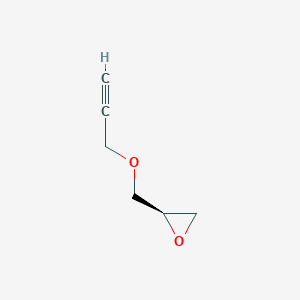
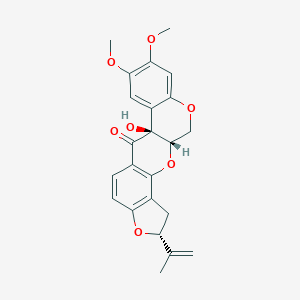
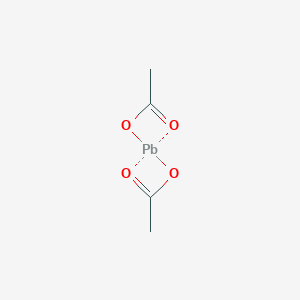
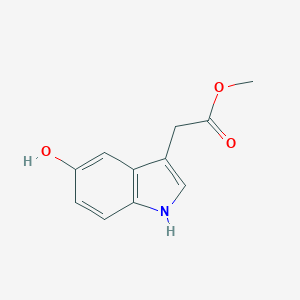
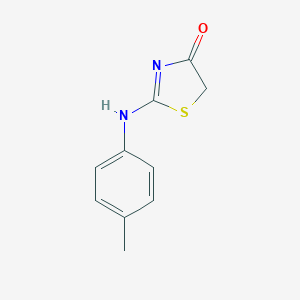
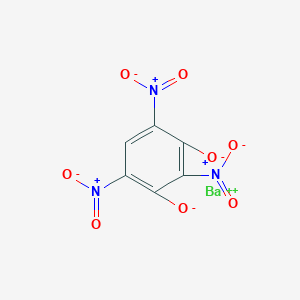
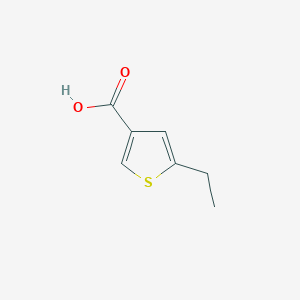
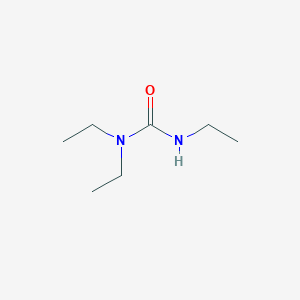
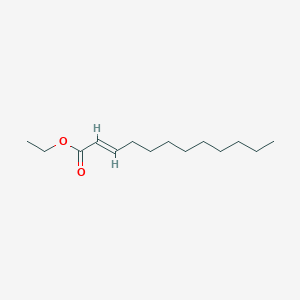
![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)
